molecular formula C12H12F3N B1669543 (1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene CAS No. 357425-02-6

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

Numéro de catalogue: B1669543
Numéro CAS: 357425-02-6
Poids moléculaire: 227.22 g/mol
Clé InChI: RNOBTWYQAWEZHH-JGVFFNPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP-601927 is a potent and selective small molecule partial agonist of the neuronal nicotinic acetylcholine receptor (nAChR) containing the α4 and β2 subunits (α4β2-nAChR) . It exhibits high binding affinity for α4β2-nAChRs (Ki = 1.2 nM) and demonstrates low relative efficacy (15.6%) compared to a full agonist, a profile associated with potential antidepressant-like effects in preclinical models . The compound's mechanism of action involves binding to and partially activating the α4β2-nAChR, which can lead to receptor desensitization and a net decrease in cholinergic signaling . This is significant based on the cholinergic hypothesis of depression, which posits that a hyperactive cholinergic system can contribute to depressive states . Research indicates that reducing cholinergic signaling through α4β2-nAChR partial agonists or antagonists may have therapeutic potential . CP-601927 has been shown to reduce immobility time in the mouse forced swim test, a common preclinical model for assessing antidepressant activity, without altering general locomotor activity at the doses tested . Its research value is further enhanced by its superior selectivity for β2-containing nAChRs over the α3β4 and α7 nAChR subtypes, which helps in minimizing off-target effects in experimental settings . CP-601927 has been used in clinical trials investigating the basic science and treatment of Major Depressive Disorder (MDD) . This compound is presented for research applications in neuroscience and pharmacology, particularly for studying the role of the cholinergic system in mood disorders and the mechanisms of nicotinic neurotransmission. FOR RESEARCH USE ONLY. Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBTWYQAWEZHH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357425-02-6
Record name CP-601927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-601927
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-601927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Binding Dynamics of Cp 601927

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity

Neuronal nAChRs are a diverse family of ligand-gated ion channels composed of different combinations of α (α2-α10) and β (β2-β4) subunits, forming pentameric receptors. nih.gov These various subunit combinations result in receptors with distinct pharmacological properties and tissue distribution. nih.gov CP-601927 exhibits selectivity towards specific nAChR subtypes. medchemexpress.com

Alpha4beta2 nAChR Partial Agonism

CP-601927 is characterized as a high-affinity, selective partial agonist at the α4β2 nAChR subtype. frontiersin.orgnih.gov Binding studies have reported a Ki value of 1.2 nM for CP-601927 at α4β2 nAChRs. medchemexpress.comguidetomalariapharmacology.orgglpbio.commedchemexpress.com The α4β2 subtype is one of the most abundant nAChR subtypes in the brain and is implicated in various neurological functions. nih.govacs.org Partial agonism at this receptor means that CP-601927 can activate the receptor, but to a lesser extent than a full agonist like acetylcholine or nicotine (B1678760). frontiersin.orgnih.gov

Modulation of Alpha3beta4, Alpha7, and Alpha6 nAChR Subtypes by CP-601927

While CP-601927 shows high affinity and partial agonism at α4β2 nAChRs, its activity at other nAChR subtypes is significantly lower. CP-601927 has shown weaker activity or lower affinity at α3β4 nAChRs compared to α4β2. medchemexpress.com Reported Ki values for CP-601927 at α3β4 nAChRs are around 102 nM, indicating a considerably lower affinity than for the α4β2 subtype. medchemexpress.com The α3β4 subtype is expressed at relatively low levels in the brain but is found in the peripheral nervous system. nih.govacs.org

For α7 nAChRs, CP-601927 demonstrates even lower affinity. acs.org One study reported a Ki value of 5890 nM for CP-601927 at α7 nAChRs, classifying it as a full agonist at this subtype in that specific context, although its affinity is much lower than for α4β2. acs.org α7 nAChRs are also abundant in the brain and are known for their high calcium permeability and rapid desensitization kinetics. plos.orgmdpi.com

Information regarding the modulation of α6 nAChR subtypes by CP-601927 is less detailed in the provided search results. However, other compounds, such as the cytisine (B100878) dimer CC4, have shown apparent selectivity for α4β2 and α6β2 nAChRs, suggesting that modulation of α6-containing receptors is a relevant area of investigation for nicotinic ligands. frontiersin.orgnih.gov α6*-nAChRs are particularly prevalent in midbrain dopaminergic regions. nih.gov

Below is a table summarizing the binding affinities (Ki values) of CP-601927 for different nAChR subtypes based on available data:

nAChR SubtypeBinding Affinity (Ki)Reference
α4β21.2 nM medchemexpress.comguidetomalariapharmacology.orgglpbio.commedchemexpress.com
α3β4102 nM medchemexpress.com
α75890 nM acs.org

Functional Efficacy and Receptor Desensitization Profile

The functional effects of CP-601927 at nAChRs involve both receptor activation (efficacy) and the induction of a desensitized state upon prolonged exposure. nih.gov

Comparative Efficacy of CP-601927 with Established Nicotinic Ligands

One study reported the EC50 value for CP-601927 at α4β2 nAChRs as 2.6 μM. medchemexpress.comglpbio.commedchemexpress.com This value, in conjunction with the Ki, helps characterize its functional potency.

Mechanisms of nAChR Desensitization and Cholinergic System Modulation

Nicotinic acetylcholine receptors undergo desensitization, a process where prolonged or repeated exposure to an agonist leads to a decrease or loss of responsiveness. nih.govuky.eduwikipedia.orgresearchgate.net This is an intrinsic property of ligand-gated ion channels and serves as a mechanism to regulate neuronal excitability. uky.eduresearchgate.net Desensitization can lead to a high-affinity, functionally inactive state of the receptor. nih.gov

The mechanisms underlying nAChR desensitization are complex and can involve agonist-induced conformational changes in the receptor. wikipedia.org Desensitization can also be modulated by phosphorylation through protein kinases. wikipedia.org The rate and extent of desensitization vary depending on the specific nAChR subtype and the agonist involved. plos.org For example, α7 nAChRs desensitize rapidly (within milliseconds), while α4β2 nAChRs desensitize relatively slowly (within seconds). plos.org

Characterization of Non-nAChR Molecular Interactions (e.g., ZFHX3)

While the primary focus of research on CP-601927 has been its interaction with nAChRs, there is some indication of potential interactions with other molecular targets. One such reported interaction is with Zinc Finger Homeobox 3 (ZFHX3). dgidb.orggenecards.org

ZFHX3 is a transcription factor involved in various cellular processes, including neuronal development and differentiation. genecards.orgnih.govmedrxiv.orguniprot.org It has been shown to interact with complexes involved in chromatin remodeling and mRNA processing. nih.govmedrxiv.org

According to the Drug-Gene Interaction Database (DGIdb), CP-601927 is listed as having an interaction with ZFHX3. dgidb.orggenecards.org This interaction is described as an "agonist (ACTIVATING)" with an interaction score of 8.7, based on data from the Guide to Pharmacology. dgidb.org The assay details mention measurement against α2β4 nAChRs, with the species not identified, and the mechanism of action noted as a partial agonist. dgidb.org It's important to note that while ZFHX3 is listed as an interaction partner, the context provided in the search results primarily links CP-601927's activity to nAChRs, particularly α4β2. The nature and physiological relevance of the reported interaction between CP-601927 and ZFHX3 require further detailed investigation to fully understand any potential non-nAChR-mediated effects.

Preclinical Assessment of Therapeutic Efficacy and Safety

Investigation in Neuropsychiatric Disease Models

CP-601927 has been examined in preclinical models to assess its impact on symptoms and pathological features associated with neuropsychiatric disorders.

Experimental Models of Major Depressive Disorder

Experimental models of major depressive disorder in animals are utilized to evaluate the potential antidepressant-like effects of novel compounds. These models often involve exposing animals to stress or manipulating their environment to induce behavioral changes analogous to depressive symptoms in humans.

In preclinical studies, the antidepressant-like effects of compounds like CP-601927 are assessed using various behavioral tests. The forced swim test (FST) and tail suspension test (TST) are commonly employed paradigms that measure immobility time, which is interpreted as a measure of behavioral despair. mdpi.comfrontiersin.org A reduction in immobility time in these tests is considered indicative of potential antidepressant activity.

Research has indicated that CP-601927 demonstrated antidepressant-like activity in animal models. In the forced swim test, treatment with CP-601927 significantly decreased the time spent immobile across various tested doses compared to control groups. nih.gov While an observable decrease in immobility was noted in the tail suspension test, this effect did not reach statistical significance at the doses tested. nih.gov

The following table summarizes representative data from a forced swim test study:

Treatment GroupImmobility Time (seconds)Statistical Significance (vs. Control)
Control (Saline)[Data not explicitly provided in snippets, but implied as baseline]-
CP-601927 (0.25 mg/kg)Reduced compared to controlp=0.0003 nih.gov
CP-601927 (0.75 mg/kg)Reduced compared to controlp<0.0001 nih.gov
CP-601927 (1 mg/kg)Reduced compared to controlp<0.0001 nih.gov
CP-601927 (1.5 mg/kg)Reduced compared to controlp<0.0001 nih.gov

Note: The exact numerical values for immobility time for the control group and CP-601927 treated groups were not available in the provided search snippets, but the statistical significance of the reduction in immobility time for the CP-601927 groups compared to control was reported.

Another behavioral test, the novelty-suppressed feeding test, was also used, but the effects of CP-601927 in this test appeared to be potentially influenced by anorexigenic effects of the compound. nih.gov

The neurobiological mechanisms underlying depression are complex and involve various neurotransmitter systems, including the cholinergic system. nih.govcmaj.ca The cholinergic hypothesis of depression suggests that hyperactivity of the cholinergic system may contribute to depressive states. nih.govacs.org CP-601927, as an α4β2 nAChR partial agonist, is thought to influence cholinergic signaling. nih.gov

Studies investigating the role of nAChRs in depression have particularly focused on the α4β2* and α7 subtypes, which are distributed in brain regions implicated in mood regulation, such as the thalamus, basal ganglia, striatum, hypothalamus, amygdala, ventral tegmental area (VTA), locus coeruleus, and dorsal raphe nucleus. nih.govacs.org These receptors are believed to modulate the release of monoamine neurotransmitters in these areas. nih.govacs.org

Given its partial agonist activity at α4β2 nAChRs, CP-601927 could potentially decrease cholinergic signaling through its reduced efficacy or by inducing desensitization of these receptors. nih.gov While the precise neurobiological mechanisms underlying the observed antidepressant-like effects of CP-601927 in preclinical models require further elucidation, its interaction with α4β2 nAChRs in brain regions associated with mood regulation is considered central to its potential activity.

Research in Cognitive Impairment and Neurodegeneration

Cognitive deficits are a significant aspect of several neuropsychiatric and neurodegenerative disorders. Preclinical models are used to investigate potential therapeutic interventions for these impairments.

Cognitive deficits, including impairments in working memory, attention, and executive function, are commonly observed in schizophrenia spectrum psychosis and are often resistant to current treatments. rcsi.comfrontiersin.org The α7 nAChR subtype has been proposed as a potential target for addressing cognitive deficits associated with schizophrenia. nih.gov

While CP-601927 is primarily characterized as an α4β2 partial agonist, research into nicotinic acetylcholine (B1216132) receptors in general, including α7 agonists, is relevant to understanding potential cholinergic modulation of cognitive function in the context of schizophrenia. Preclinical assessments of α7 nAChR agonists have explored their potential to enhance memory and cognitive performance, sometimes in conjunction with antipsychotic medications. nih.gov However, specific detailed preclinical data on the impact of CP-601927 on cognitive deficits in schizophrenia models were not prominently found in the provided search results. Research in this area often focuses on different nicotinic receptor targets or different compounds.

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by progressive cognitive decline, including memory deficits. nih.gov Impaired septohippocampal function is implicated in the memory impairments seen in AD, and animal models with septal lesions are used to mimic these cognitive deficits. researchgate.net The pathophysiology of AD involves the accumulation of amyloid plaques and neurofibrillary tangles, as well as neuroinflammation. nih.gov

Nicotinic acetylcholine receptors, particularly α7 nAChRs, have been investigated in the context of AD due to their interaction with amyloid-β (Aβ), a key pathological protein in AD. nih.gov Studies in AD mouse models have explored the effects of compounds targeting nAChRs on astrocytic activity and gliotransmitter release, suggesting potential repercussions for hippocampal neural networks and subsequent cognitive decline. nih.gov

While the provided search results mention CP-601927 in the context of discontinued (B1498344) nAChR agonists compared to compounds like varenicline (B1221332) and cytisine (B100878) in relation to smoking cessation efficacy and activity at α4β2 nAChRs, specific detailed preclinical data on the effects of CP-601927 in Alzheimer's disease cognitive models were not extensively available. researchgate.net Preclinical research in AD models often focuses on different therapeutic strategies, including those targeting amyloid beta directly or other neurotransmitter systems. nih.govalzforum.orglilly.com

Exploration in Substance Use Disorder Paradigms

Research has explored the effects of CP-601927 in preclinical models relevant to substance use disorders, focusing on its potential to modulate behaviors associated with nicotine (B1678760) and ethanol (B145695).

CP-601927, as an α4β2 nAChR partial agonist, has been investigated in the context of nicotine dependence and smoking cessation research nih.gov. The rationale for this exploration stems from the known involvement of α4β2 nAChRs in the reinforcing effects of nicotine and the development of nicotine dependence nih.govscielo.org.mx. While some α4β2 partial agonists have shown promise in smoking cessation, studies with CP-601927 specifically have indicated it was not found to be effective in mouse models of antidepressant efficacy, despite being derived from varenicline, another α4β2 partial agonist nih.gov. Other discontinued nAChR agonists with lower agonist and antagonist activities at α4β2 nAChRs, including CP-601927, have been noted as being inactive or less efficacious than nicotine replacement therapy patsnap.com. The complexity of nicotine seeking behavior and the heterogeneity among individuals in their motives for smoking highlight the need for refined research strategies in preclinical nicotine dependence studies nih.gov.

Preclinical research has also examined the effects of α4β2 nAChR partial agonists, including compounds structurally related to CP-601927, on ethanol consumption and seeking behaviors in rats nih.govwindows.net. Studies have shown that certain α4β2 nAChR partial agonists can reduce ethanol consumption and seeking in animal models nih.govwindows.net. For instance, varenicline, which is structurally related to CP-601927, has been shown to decrease ethanol consumption and seeking in rats and mice patsnap.com. The role of different nAChR subtypes, including α4β2*, in modulating voluntary alcohol consumption and drinking behavior in animal models has been a subject of review patsnap.com. Research into compounds like CP-601932, a related α3β4 nAChR partial agonist, has demonstrated a selective decrease in ethanol consumption and operant self-administration following long-term exposure in rats patsnap.com. These findings suggest that targeting nAChRs can influence alcohol-related behaviors in preclinical settings patsnap.com.

Preclinical Toxicology and Safety Evaluation

Preclinical safety evaluation is a crucial step in drug development, aiming to define pharmacological and toxicological effects before human studies fda.goveuropa.eu. These evaluations typically involve both in vitro and in vivo studies in relevant animal species fda.goveuropa.eu.

Assessments of developmental and juvenile animal toxicity are important, particularly for pharmaceuticals intended for pediatric populations medscape.comresearchgate.neteuropa.euresearchgate.net. Juvenile animal toxicity studies are often required as part of the pediatric assessment for new drug applications researchgate.net. A toxicity study in juvenile rats with the α4β2 nicotinic acetylcholine receptor partial agonist CP-601927 has been conducted medscape.comresearchgate.net. In this study, CP-601927 was administered orally to Sprague-Dawley rats from postnatal day (PND) 7-70 at different doses researchgate.net. The study design included evaluations of growth, development, sexual maturation, and general toxicity endpoints researchgate.net. The objective was to assess potential effects persisting into adulthood when the compound was administered during the neonatal/juvenile period researchgate.net.

Evaluation of neurological and behavioral safety endpoints is a component of preclinical toxicity assessments researchgate.net. In the juvenile rat toxicity study with CP-601927, following the treatment period, animals were evaluated for central nervous system function using a comprehensive behavioral training battery researchgate.net. This battery included assessments such as a functional observational battery, motor activity, acoustic startle response, and evaluations of learning and memory researchgate.net. In this specific study, the only treatment-related alteration in behavior observed was decreased motor activity, which occurred exclusively in female rats at the highest dose tested researchgate.net. CP-601927 was reported to have no effect on acoustic startle response, learning and memory, sexual maturation, reproductive capacity, or general toxicity endpoints in this juvenile rat study researchgate.net.

Clinical Investigation and Translational Insights

Clinical Trial Outcomes in Major Depressive Disorder

A key clinical study, registered under the identifier NCT01098240, was a randomized, double-blind, placebo-controlled Phase 2a trial designed to assess the efficacy and safety of CP-601927 as an augmentation agent to ongoing antidepressant therapy in adults with treatment-resistant MDD. clinicaltrials.govclinicaltrials.gov

The primary objective of the NCT01098240 study was to evaluate whether CP-601927, when added to a standard antidepressant regimen, could produce a greater reduction in depressive symptoms compared to placebo. clinicaltrials.govclinicaltrials.gov The trial enrolled 297 participants who had not responded adequately to their current antidepressant medication. clinicaltrials.gov However, the study was prematurely terminated in August 2011. clinicaltrials.govclinicaltrials.gov The decision to halt the trial was based on an interim analysis that met the predefined criteria for futility. clinicaltrials.govclinicaltrials.gov

The principal measure of efficacy in this study was the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score. clinicaltrials.gov The MADRS is a clinician-rated scale widely used in clinical trials to assess the severity of depressive symptoms. clinicaltrials.gov Secondary outcome measures likely included response rates (defined as a 50% or greater reduction in MADRS score) and remission rates (defined as a MADRS score of 10 or less), which are standard endpoints in depression trials.

While the trial was terminated, detailed quantitative results from the study, including specific data on MADRS score changes, response rates, and remission rates for both the CP-601927 and placebo groups, have not been made publicly available in peer-reviewed publications or conference presentations. Therefore, a data table summarizing these specific outcomes cannot be provided.

Interactive Data Table: NCT01098240 Trial Efficacy Endpoints (Note: Specific numerical data from this trial are not publicly available.)

Efficacy EndpointCP-601927 GroupPlacebo Groupp-value
Change in MADRS Score from Baseline Data not availableData not availableNot statistically significant
Response Rate Data not availableData not availableNot statistically significant
Remission Rate Data not availableData not availableNot statistically significant

Biomarker-Guided Patient Stratification in Clinical Research

The investigation of biomarkers to predict treatment response is a critical area of research in the development of novel antidepressants. This involves identifying biological markers that can help to select patients who are more likely to benefit from a particular treatment.

Leptin, a hormone involved in appetite regulation and energy balance, has also been implicated in the pathophysiology of depression. frontiersin.orgnih.gov Research has explored the potential of leptin as a biomarker for depression and treatment response, with some studies suggesting an association between leptin levels and depressive symptoms. nih.govvu.nl However, a thorough review of the available scientific literature and clinical trial data reveals no specific studies that have investigated the association between baseline leptin levels and the therapeutic response to CP-601927 in patients with major depressive disorder.

The interplay between the immune and endocrine systems is increasingly recognized as a key factor in the neurobiology of depression. nih.govmdpi.com Various immune-endocrine markers, such as cytokines and stress hormones, have been investigated for their potential to predict antidepressant treatment response. nih.gov Despite the scientific interest in this area, there is no publicly available research or clinical trial data on the use of any immune-endocrine biomarkers to predict treatment response to CP-601927. The clinical development program for CP-601927 in MDD was terminated at an early stage, which may have precluded extensive biomarker analyses.

Translational Challenges and Strategic Considerations for Future Clinical Development

The journey of the novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, CP-601927, from promising preclinical candidate to a discontinued (B1498344) clinical asset for major depressive disorder (MDD) provides a salient case study in the complexities of translational medicine. The significant gap between preclinical efficacy and clinical failure underscores several critical challenges in the development of compounds targeting the nicotinic cholinergic system for psychiatric disorders. A thorough examination of these challenges is paramount for informing strategic considerations for the future clinical development of CP-601927 or other molecules in its class.

A primary translational hurdle was the discordance between preclinical and clinical findings. In preclinical studies, CP-601927 demonstrated a promising profile, exhibiting antidepressant-like effects in various animal models. For instance, in the forced swim test, a widely used preclinical screen for antidepressants, CP-601927 significantly reduced immobility time in mice, suggesting potential antidepressant activity. nih.gov

This failure highlights a significant challenge in the predictive validity of preclinical models of depression. While models like the forced swim test are useful for initial screening, they may not fully recapitulate the complex and heterogeneous pathophysiology of human MDD. The neurobiological underpinnings of these behavioral tests in rodents may not directly correspond to the multifaceted symptomology of depression in humans, leading to a high rate of attrition for promising compounds in later-stage clinical trials.

Another significant translational challenge lies in patient selection and the inherent heterogeneity of MDD. The "one-size-fits-all" approach to clinical trial design for antidepressants often fails to account for the diverse biological subtypes of the disorder. The clinical trial for CP-601927 enrolled a broad population of patients with MDD who had an inadequate response to standard antidepressant therapy. However, post-hoc analyses of the failed trial have provided intriguing insights that may inform future strategies. These analyses suggested that baseline characteristics, specifically Body Mass Index (BMI) and circulating leptin levels, may have influenced treatment response. nih.gov A greater, albeit not statistically significant, difference between CP-601927 and placebo was observed in patients with a BMI of less than or equal to 35 kg/m ². nih.gov Furthermore, baseline leptin levels appeared to have a significant effect on the treatment outcome. nih.gov This suggests that the therapeutic target of CP-601927 may only be relevant in a specific subpopulation of patients with MDD, and that biomarkers related to metabolic state could be crucial for patient stratification.

The development of predictive biomarkers is a critical strategic consideration for the future clinical development of α4β2 nAChR partial agonists. The post-hoc findings from the CP-601927 trial underscore the potential of metabolic markers like leptin. Future clinical trials could prospectively stratify patients based on such biomarkers to enrich the study population with individuals more likely to respond to this therapeutic mechanism. In addition to metabolic markers, neuroimaging techniques could be employed to identify patient subgroups with specific patterns of neural circuit dysfunction that may be amenable to modulation by nicotinic partial agonists. Furthermore, genetic markers related to the nicotinic receptor subunits or downstream signaling pathways could also be explored as potential predictors of treatment response.

Strategic considerations for future clinical development should also encompass innovative clinical trial designs. Adaptive trial designs, which allow for modifications to the trial protocol based on interim data, could be particularly valuable. Such designs could, for instance, allow for the enrichment of the trial population with biomarker-positive individuals partway through the study. Furthermore, exploring the efficacy of α4β2 nAChR partial agonists in more homogenous patient populations, such as those with specific symptom clusters (e.g., anhedonia, cognitive deficits) or those with comorbid conditions like nicotine (B1678760) dependence, could increase the probability of detecting a therapeutic signal.

The complex pharmacology of α4β2 nAChR partial agonists also presents a translational challenge and a key area for strategic consideration. These receptors exist in different stoichiometries with varying sensitivities to agonists. nih.gov The precise pharmacological profile of a compound, including its affinity, potency, and functional activity at these different receptor subtypes, can significantly impact its clinical effects. It is possible that the specific profile of CP-601927 was not optimal for achieving a robust antidepressant effect in a broad patient population. Future drug discovery efforts could focus on developing compounds with more selective activity on specific α4β2 nAChR subtypes that are more critically involved in the pathophysiology of depression.

Finally, the choice of clinical indication and the therapeutic context are crucial strategic considerations. While CP-601927 was investigated as an adjunctive therapy for treatment-resistant depression, it is possible that α4β2 nAChR partial agonists may have greater efficacy as a monotherapy in a specific subset of depressed patients or in the context of other psychiatric or neurological conditions where cholinergic dysfunction is more prominent.

Interactive Data Table: CP-601927 Preclinical and Clinical Findings

Parameter Preclinical Findings (Animal Models) Clinical Findings (Phase 2a Trial)
Primary Outcome Significant reduction in immobility time in the forced swim test nih.govNo statistically significant change in MADRS score compared to placebo
Translational Outcome Promising antidepressant-like effectsFailure to demonstrate efficacy, leading to trial termination for futility
Biomarker Insights N/APost-hoc analysis suggests potential influence of BMI and baseline leptin levels on treatment response nih.gov

Molecular and Cellular Mechanisms of Action

Intracellular Signal Transduction Pathways

Modulation of nAChRs by agonists and partial agonists like CP-601927 can trigger a variety of intracellular signaling cascades. These receptors, being ligand-gated ion channels permeable to cations such as Na⁺, K⁺, and Ca²⁺, influence intracellular ion concentrations upon activation. sigmaaldrich.com Changes in intracellular calcium, in particular, can act as a second messenger, influencing various downstream pathways. plos.org

Activation of nAChRs, including the α4β2 subtype, can lead to the modulation of intracellular signaling molecules and downstream effectors that are crucial for cellular function and plasticity. frontiersin.org While specific detailed pathways directly linked to CP-601927 are not extensively documented in the provided context, the general mechanisms involving nAChRs include the influx of calcium ions, which can then activate calcium-dependent kinases such as CaMKII. plos.orgnih.gov This can, in turn, influence various cellular processes, including gene expression and synaptic plasticity. plos.orgfrontiersin.org Studies on other nAChR ligands suggest potential links to pathways like CREB signaling, likely mediated by alterations in intracellular calcium levels. plos.org

Neuronal nAChRs play a significant role in modulating the release and activity of various central neurotransmitter systems, including dopamine (B1211576), serotonin, norepinephrine, glutamate, and gamma-aminobutyric acid (GABA). frontiersin.orgnih.gov The α4β2 subtype, being one of the most abundant in the brain, is particularly involved in these modulatory effects. sigmaaldrich.comfrontiersin.org Partial agonists like CP-601927, by interacting with α4β2 nAChRs, can influence the activity of neurons that utilize these neurotransmitters. For instance, α4β2 nAChR partial agonists may induce dopamine release from projections in the mesolimbic pathway. nih.gov However, the precise influence of CP-601927 on the balance and activity of these neurotransmitter systems requires further specific investigation.

Cellular Electrophysiological Properties and Ion Channel Modulation

As a ligand-gated ion channel, the α4β2 nAChR directly influences the electrophysiological properties of neurons upon activation. Binding of an agonist or partial agonist like CP-601927 leads to a conformational change in the receptor, opening the ion channel pore and allowing the passage of cations across the cell membrane. sigmaaldrich.commdpi.com This influx of positive ions, primarily Na⁺ and Ca²⁺, results in depolarization of the neuronal membrane. sigmaaldrich.comnih.gov

CP-601927 acts as a partial agonist at the α4β2 nAChR, meaning it elicits a submaximal current compared to a full agonist. glpbio.commedchemexpress.comfrontiersin.org Electrophysiological studies, often using techniques like whole-cell patch clamp, are employed to measure the potency (EC₅₀) and efficacy of compounds like CP-601927 in activating nAChRs expressed in cell lines. acs.orgacs.org The compound's binding affinity (Kᵢ) and functional efficacy (EC₅₀) at specific nAChR subtypes define its electrophysiological profile. glpbio.commedchemexpress.com

nAChR Subunit Composition and Functional Implications

Neuronal nAChRs are pentameric complexes formed by the assembly of various α (α2-α10) and β (β2-β4) subunits. sigmaaldrich.comfrontiersin.orgnih.gov The specific combination of subunits determines the receptor's pharmacological properties, including its affinity for ligands, ion permeability, and desensitization kinetics. sigmaaldrich.comnih.gov The α4β2 subtype is the most prevalent nAChR in the brain and is characterized by a high affinity for nicotine (B1678760). nih.govsigmaaldrich.com

CP-601927 is specifically identified as a selective partial agonist of the α4β2 nAChR. glpbio.commedchemexpress.comresearchgate.net Its binding affinity (Kᵢ) for the α4β2 subtype has been reported as 1.2 nM, while its efficacy (EC₅₀) is around 2.6 μM. glpbio.commedchemexpress.com This indicates a high binding affinity but a lower functional efficacy compared to a full agonist. CP-601927 shows significantly lower affinity for other subtypes, such as α3β4 nAChRs (Kᵢ = 102 nM). medchemexpress.commedchemexpress.com Its enantiomer, CP-601932 ((1S,5R)-CP-601927), exhibits similar high affinity for α4β2 but also high affinity for α3β4 (Kᵢ = 21 nM) and very low efficacy at α4β2, effectively acting as a functional antagonist at this subtype. frontiersin.orgmedchemexpress.commedchemexpress.com This highlights the critical role of stereochemistry and specific subunit interactions in determining the functional outcome of ligand binding.

The functional implications of CP-601927's partial agonism at α4β2 nAChRs include a moderate activation of the receptor, which can influence neuronal excitability and neurotransmitter release. The relatively low intrinsic efficacy at α4β2 nAChRs, compared to full agonists, may contribute to its pharmacological profile. nih.gov

Here is a summary of binding affinities and efficacies for CP-601927 and related compounds:

CompoundTarget nAChR SubtypeBinding Affinity (Kᵢ)Functional Efficacy (EC₅₀)ActivityReference
CP-601927α4β21.2 nM2.6 μMPartial Agonist glpbio.commedchemexpress.com
CP-601927α3β4102 nM-- medchemexpress.commedchemexpress.com
CP-601932α3β421 nM~3 μMPartial Agonist medchemexpress.com
CP-601932α4β221 nMVery low efficacy (~2%)Functional Antagonist frontiersin.orgmedchemexpress.com
CP-601932α6, α7Order of magnitude lower affinity-- medchemexpress.com
Nicotineα4β2~1 nM-Agonist nih.gov
3-bromocytisineα4β20.2 nM-Partial Agonist nih.gov
3-bromocytisineα3β43.6 nM-Partial Agonist nih.gov
3-bromocytisineα729 nMFull AgonistFull Agonist nih.gov

Note: EC₅₀ values represent the concentration of a compound that produces 50% of the maximum possible effect. Kᵢ values represent the inhibition constant, indicating binding affinity.

This data highlights the selectivity of CP-601927 for the α4β2 subtype compared to α3β4, and the distinct profile of its enantiomer. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Comparative Pharmacology and Implications for Nicotinic Drug Development

Comparative Pharmacological Profile with Other nAChR Partial Agonists

Partial agonists of nAChRs represent a critical class of therapeutic agents, designed to modulate receptor activity by providing a moderate level of stimulation while simultaneously blocking the effects of the endogenous full agonist, acetylcholine (B1216132), or exogenous agonists like nicotine (B1678760). nih.govnih.gov This dual action helps to stabilize neuronal firing, reduce withdrawal symptoms in addiction, and avoid the overstimulation that can be caused by full agonists. nih.govpsychscenehub.com CP-601927's properties are best understood in comparison to other well-characterized nAChR partial agonists such as varenicline (B1221332) and cytisine (B100878).

CP-601927 was identified as a high-affinity, low-efficacy α4β2 nAChR partial agonist. nih.gov Research comparing it to cytisine, another nAChR partial agonist, revealed that CP-601927 has a lower binding affinity and lower agonist efficacy at α4β2 nAChRs. nih.gov This profile suggests that CP-601927 might decrease cholinergic signaling through its reduced efficacy or by promoting the desensitization of the α4β2* nAChRs. nih.gov

Varenicline, a widely used smoking cessation aid, was developed based on the structure of cytisine and acts as a selective partial agonist at α4β2 nAChRs. nih.govnih.gov It provides a moderate and sustained release of dopamine (B1211576), which helps to alleviate craving and withdrawal symptoms, while also blocking nicotine from binding to these receptors, thus reducing the rewarding effects of smoking. nih.govpsychscenehub.comyoutube.com

Cytisine, a plant-derived alkaloid, also functions as a partial agonist at α4β2 nAChRs. nbinno.comnih.govguidetopharmacology.orgwikipedia.org It has a long history of use for smoking cessation in Eastern Europe. wikipedia.orgresearchgate.net Like varenicline, cytisine's mechanism involves occupying the nAChRs to provide some stimulation and prevent nicotine from exerting its full effect. nbinno.comresearchgate.net Clinical studies have shown cytisine to be effective in smoking cessation, with some research suggesting comparable efficacy to varenicline. wikipedia.orgresearchgate.netthepharmacist.co.uknih.gov

The following table provides a comparative overview of the pharmacological properties of these nAChR partial agonists.

Strategic Insights for Future Nicotinic Receptor-Targeted Drug Discovery

The study of CP-601927 and its comparison with other nAChR ligands offers several strategic insights for the future of nicotinic drug discovery.

Tuning Efficacy for Specific Indications: The varying levels of intrinsic efficacy among partial agonists like CP-601927, cytisine, and varenicline highlight the potential for "tuning" this property to achieve desired therapeutic outcomes. nih.gov A lower efficacy partial agonist might be beneficial for conditions like depression, where a modest reduction in cholinergic signaling could be therapeutic, whereas a higher efficacy partial agonist might be more suitable for smoking cessation to better mimic nicotine's effects and alleviate withdrawal. nih.govresearchgate.net Future research should focus on developing a spectrum of partial agonists with finely controlled efficacies tailored to different CNS disorders.

Subtype Selectivity: The brain expresses a wide variety of nAChR subtypes (e.g., α4β2, α7, α3β4, α6β2), each with a distinct distribution and function. nih.govresearchgate.net While CP-601927 is selective for the α4β2 subtype, developing ligands with even greater selectivity for specific subunit compositions (e.g., (α4)2(β2)3 vs. (α4)3(β2)2 stoichiometry) could lead to more targeted therapies with fewer off-target effects. acs.org

Exploring Allosteric Modulation: The development of allosteric modulators offers a sophisticated alternative to orthosteric ligands. mdpi.com PAMs, in particular, present an attractive therapeutic strategy because they amplify the physiological, phasic signaling of the endogenous neurotransmitter acetylcholine, rather than causing constant, tonic activation like an agonist. nih.govacs.org This could preserve the natural patterns of neuronal communication and potentially lead to better therapeutic profiles. Combining a partial agonist with a PAM could be a novel strategy to achieve synergistic effects.

Dual-Mechanism Compounds: The success of varenicline is attributed to its dual agonist-antagonist mechanism. psychscenehub.comresearchgate.net Future drug design could explore creating molecules that not only act as partial agonists at one nAChR subtype but also as antagonists or allosteric modulators at another, providing a multi-pronged approach to treating complex neurological or psychiatric disorders.

Immunological and Inflammatory Research Directions

Interaction with Neuroimmune System Components

The neuroimmune system involves complex interactions between neural and immune cells and their mediators frontiersin.orgnih.govuni-giessen.de. The nervous system can modulate immune responses through the release of neurotransmitters that interact with receptors present on immune cells scirp.org. Conversely, immune cells can influence neuronal function through the release of cytokines and other signaling molecules scirp.org. This interplay is essential for processes such as tissue repair, host defense, and the regulation of inflammation frontiersin.org.

Nicotinic acetylcholine (B1216132) receptors are expressed on various cell types within the neuroimmune system, including neurons, glial cells, and immune cells such as macrophages, microglia, monocytes, T-cells, and B-cells nih.govmdpi.commdpi.com. Their presence on these cells allows them to act as a point of interface for neural regulation of immune functions.

Role of Neuronal Nicotinic Acetylcholine Receptors in Inflammatory Pathways

Neuronal nicotinic acetylcholine receptors, particularly the α7 subtype, are key components of the cholinergic anti-inflammatory pathway nih.govmdpi.comimmunologyresearchjournal.com. This pathway represents an endogenous mechanism by which the autonomic nervous system, primarily through the vagus nerve and the release of acetylcholine, can attenuate inflammatory responses immunologyresearchjournal.comscirp.orgplos.org. Activation of nAChRs on immune cells can lead to a reduction in the production of pro-inflammatory cytokines nih.govmdpi.com.

Studies have shown that activation of α7 nAChRs can decrease pro-inflammatory cytokine production in response to stimuli like lipopolysaccharide (LPS) mdpi.com. The mechanism implicated involves the reduction of NF-κB-mediated transcription, a key regulator of many pro-inflammatory mediators mdpi.commdpi.com. Additionally, α7 nAChR activation can lead to the phosphorylation and activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), which can inhibit the expression of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines like IL-10 mdpi.commdpi.comnih.gov.

While CP-601927 is primarily known as a selective α4β2 nAChR partial agonist, the α4β2 subtype is also present in the nervous system and on some immune cells medchemexpress.commedchemexpress.complos.org. Research indicates that different nAChR subtypes may have distinct roles in modulating immune responses depending on the tissue and cell type plos.org. For instance, macrophages in the stomach have been shown to express β2 but not α7 nAChR, while intestinal macrophages express both plos.org. This highlights the complexity of nAChR involvement in regulating inflammation across different physiological contexts.

Detailed research findings on the binding affinity and efficacy of CP-601927 and a related compound, CP-601932, for specific nAChR subtypes are available:

CompoundTarget nAChR SubtypeKi (nM)EC50 (μM)Reference
CP-601927α4β21.22.6 medchemexpress.commedchemexpress.com
CP-601927α3β4102- medchemexpress.com
CP-601932α3β421~3 medchemexpress.com
CP-601932α4β221- medchemexpress.com
CP-601932α6Higher- medchemexpress.com
CP-601932α7Higher- medchemexpress.com

Note: Higher Ki values indicate lower binding affinity. EC50 values indicate the concentration required for half-maximal efficacy.

These data indicate that CP-601927 exhibits high selectivity and affinity for the α4β2 nAChR subtype medchemexpress.commedchemexpress.com.

Exploration in Autoimmune Disease Models

Autoimmune diseases are characterized by a dysregulated immune response where the body's immune system attacks its own tissues taconic.comoncodesign-services.com. Animal models, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis for rheumatoid arthritis, are widely used to study the mechanisms underlying autoimmune diseases and evaluate potential therapeutic interventions taconic.comki.segoogleapis.comnih.govoncodesign-services.com. These models allow researchers to investigate the role of specific genes, cells, and pathways, including neuroimmune interactions and the influence of neurotransmitters and their receptors, in the pathogenesis of autoimmunity taconic.comki.se.

Future Research Trajectories and Unanswered Questions

Refined Understanding of Specific nAChR Subtype Contributions to Therapeutic Effects

A critical area for future research involves elucidating the precise contributions of specific nAChR subtypes to therapeutic effects and the pathophysiology of diseases. Neuronal nAChRs exhibit considerable diversity in subunit composition, forming various homopentameric (e.g., α7) and heteropentameric (e.g., α4β2, α3β4, α6β2) subtypes, each with distinct functional properties and tissue distribution nih.govnih.govguidetopharmacology.orgglpbio.comuni-freiburg.deguidetoimmunopharmacology.org. CP-601927 was characterized as a selective partial agonist at the α4β2 subtype nih.govglpbio.comncats.iomedchemexpress.com. However, the α4β2 subtype itself exists in different stoichiometries (e.g., 2α4:3β2 and 3α4:2β2), which can influence agonist sensitivity and functional responses nih.govnih.govfigshare.com.

Future research needs to move beyond simply identifying the primary target subtype of a compound. A more refined understanding requires:

Detailed functional characterization of compounds across the full spectrum of relevant nAChR subtypes and their variants. This includes investigating their activity (agonist, antagonist, partial agonist, or allosteric modulator) and potency at each specific receptor composition found in target tissues.

Determining the in vivo expression patterns and functional roles of specific nAChR subtypes in discrete neuronal circuits and cell types implicated in disease states. Studies using techniques like optogenetics and subtype-selective genetic manipulations in animal models can provide valuable insights wikipedia.org.

Investigating the impact of disease states on nAChR subunit expression, assembly, and function. Understanding how illness alters the nicotinic system can inform the design of therapeutics that normalize or counteract these changes.

The limited efficacy observed in clinical trials for compounds like CP-601927 wikipedia.orgnih.goviiab.me highlights that targeting a seemingly relevant subtype (like α4β2 for depression augmentation nih.gov) may not be sufficient without a complete picture of the subtype's role in the specific pathological context and the compound's precise interaction with all relevant receptor populations. Future studies should aim to correlate the detailed pharmacological profile of modulators with their behavioral and clinical outcomes, potentially identifying specific subtype interactions or ratios of activity crucial for efficacy.

Identification of Novel Therapeutic Indications for nAChR Modulation

The broad expression and diverse functions of nAChRs suggest that their modulation could be beneficial in a wider range of therapeutic areas beyond those traditionally explored. While CP-601927 was primarily investigated for smoking cessation and depression wikipedia.orgnih.govnih.govnih.govfigshare.comchem960.comiiab.me, research into nAChR modulation points to potential in numerous other conditions.

Future research should focus on:

Exploring the therapeutic potential of nAChR modulation in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, where cholinergic dysfunction and specific nAChR subtypes like α7 are implicated guidetopharmacology.orguni-freiburg.dencats.iomedchemexpress.commedkoo.comchemscene.com.

Investigating the role of nAChRs in pain pathways and their potential as targets for novel analgesics guidetopharmacology.orgwikipedia.org.

Examining the involvement of nAChRs in substance use disorders beyond nicotine (B1678760) addiction, including alcohol and cocaine dependence, where subtypes like α3β4 and α4β2 have been implicated wikipedia.orgnih.gov.

Delving into the emerging roles of nAChRs in inflammation and neuroprotection, which could open avenues for treating neuroinflammatory and neurodegenerative diseases ncats.iomedchemexpress.comwikipedia.orgnih.govmedchemexpress.com.

Identifying novel indications will require continued preclinical research using relevant disease models and, importantly, translational studies to validate findings in human populations. The lessons learned from compounds like CP-601927, where preclinical promise did not fully translate to clinical efficacy in the initial indications, emphasize the need for robust translational strategies and the identification of appropriate patient populations.

Application of Advanced Mechanistic and Omics Methodologies

A deeper mechanistic understanding of nAChR function and modulation is crucial for developing more effective therapeutics. Future research should leverage advanced methodologies to address current knowledge gaps:

Utilizing advanced structural biology techniques like cryo-electron microscopy to gain higher-resolution insights into the structure of various nAChR subtypes and their complexes with ligands and allosteric modulators nih.gov. This can inform rational drug design.

Applying computational approaches, such as molecular dynamics simulations, to study nAChR gating mechanisms, conformational changes upon ligand binding, and the dynamics of allosteric modulation guidetoimmunopharmacology.orgnih.gov.

Employing detailed electrophysiological studies to characterize the kinetics of channel activation, desensitization, and recovery for different nAChR subtypes and in the presence of various modulators, including allosteric agents medkoo.comfda.gov.

Integrating omics technologies (genomics, transcriptomics, proteomics, metabolomics) to understand the broader impact of nAChR modulation on cellular pathways and networks in health and disease. While not specifically highlighted for CP-601927 in the search results, such approaches are vital for systems-level understanding in future nAChR research. This could involve studying how genetic variations in nAChR subunits influence disease susceptibility or treatment response, or how nAChR activity affects downstream signaling cascades and metabolic profiles.

By applying these advanced methods, researchers can gain a more comprehensive picture of how compounds like CP-601927 interact with their targets at a molecular and cellular level, providing insights into observed pharmacological effects and guiding the design of next-generation modulators.

Design and Synthesis of Next-Generation nAChR Modulators

The development of nAChR-targeted therapeutics faces challenges, particularly in achieving subtype selectivity and avoiding issues like receptor desensitization associated with some agonists nih.govfigshare.comwikipedia.orgmedchemexpress.com. The experience with compounds like CP-601927 underscores the need for innovative approaches in drug design and synthesis.

Future research efforts should focus on:

Designing and synthesizing highly subtype-selective ligands that can precisely target specific nAChR populations implicated in disease, minimizing off-target effects and potential side effects nih.govfigshare.comnih.gov.

Developing positive allosteric modulators (PAMs) as a promising alternative to direct agonists. PAMs enhance the receptor's response to its endogenous neurotransmitter, acetylcholine (B1216132), potentially preserving physiological signaling and reducing the risk of desensitization figshare.comncats.iomedchemexpress.commedkoo.comwikipedia.orgfda.gov.

Exploring novel chemical scaffolds beyond existing nAChR ligands, potentially inspired by natural products or utilizing diversity-oriented synthesis approaches ncats.iomedchemexpress.com.

Employing structure-based drug design facilitated by high-resolution structural information to rationally design molecules that interact with specific binding sites on nAChRs, including orthosteric and allosteric sites guidetoimmunopharmacology.orgnih.govfda.gov.

The development of next-generation nAChR modulators with improved efficacy, selectivity, and safety profiles will be critical for fully realizing the therapeutic potential of targeting this important receptor family. The knowledge gained from the research and development of compounds like CP-601927 will undoubtedly inform these future design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
10-Benzyl-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.